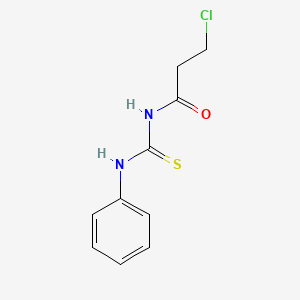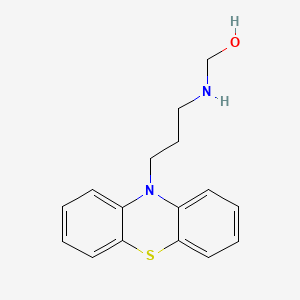
10H-Phenothiazine-10-propanamine, N-hydroxy-N-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10H-Phenothiazine-10-propanamine, N-hydroxy-N-methyl- is a chemical compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry. This compound is characterized by its unique structure, which includes a phenothiazine core linked to a propanamine chain with N-hydroxy-N-methyl substitutions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Phenothiazine-10-propanamine, N-hydroxy-N-methyl- typically involves multiple steps. One common method starts with the reaction of phenothiazine with a suitable alkylating agent to introduce the propanamine chain. This is followed by hydroxylation and methylation reactions to achieve the final structure. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Análisis De Reacciones Químicas
Types of Reactions
10H-Phenothiazine-10-propanamine, N-hydroxy-N-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amine or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.
Aplicaciones Científicas De Investigación
10H-Phenothiazine-10-propanamine, N-hydroxy-N-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of 10H-Phenothiazine-10-propanamine, N-hydroxy-N-methyl- involves its interaction with specific molecular targets, such as enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed effects. For example, it may inhibit certain enzymes, thereby altering metabolic processes or signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 10H-Phenothiazine-10-propanamine, N,N-dimethyl-, 5-oxide
- 10H-Phenoxazine-10-propanamine, N,N-dimethyl-
- 10H-Phenothiazine, 10-methyl-
Uniqueness
10H-Phenothiazine-10-propanamine, N-hydroxy-N-methyl- is unique due to its specific substitutions, which confer distinct chemical and biological properties. These substitutions can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
13409-63-7 |
|---|---|
Fórmula molecular |
C16H18N2OS |
Peso molecular |
286.4 g/mol |
Nombre IUPAC |
(3-phenothiazin-10-ylpropylamino)methanol |
InChI |
InChI=1S/C16H18N2OS/c19-12-17-10-5-11-18-13-6-1-3-8-15(13)20-16-9-4-2-7-14(16)18/h1-4,6-9,17,19H,5,10-12H2 |
Clave InChI |
PLOXMOHRBAULMX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CCCNCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


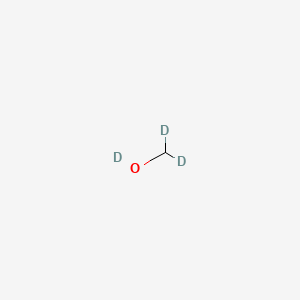

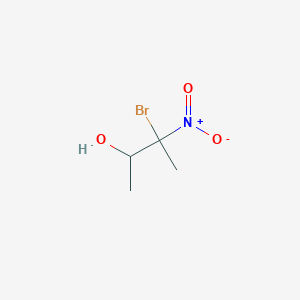

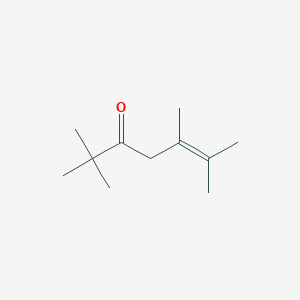
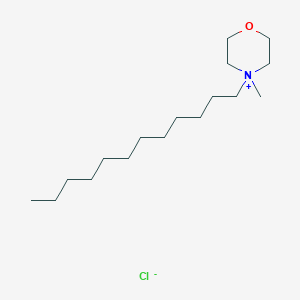
![5-Ethenylbicyclo[2.2.2]oct-2-ene](/img/structure/B14718047.png)

![3,9-Diphenyl-2,4,8,10-tetraoxa-3,9-diarsaspiro[5.5]undecane](/img/structure/B14718053.png)

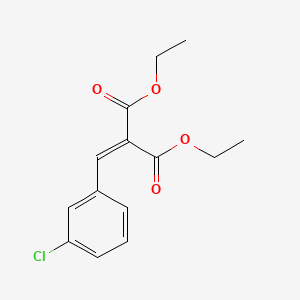
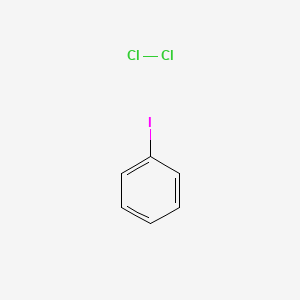
![4-Bromo-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B14718090.png)
